molecular formula C17H20N2O2S B2804078 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea CAS No. 713499-73-1

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea

Cat. No. B2804078
CAS RN: 713499-73-1
M. Wt: 316.42
InChI Key: WWCXGKXLWWTZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a thiourea derivative. Thioureas are a class of organic compounds that share a common functional group characterized by nitrogen-sulfur-nitrogen (N-S-N) linkage. They are involved in a wide range of chemical reactions and are commonly used in medicinal chemistry and materials science .


Molecular Structure Analysis

The molecular structure of “1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea” would likely involve an N-S-N linkage central to the molecule, with the 4-Ethoxyphenyl and 4-methoxybenzyl groups attached to the nitrogen atoms .


Chemical Reactions Analysis

Thioureas are known to participate in various chemical reactions. They can act as ligands for metal ions, and they can also be used as building blocks in the synthesis of more complex organic molecules .

Scientific Research Applications

Synthesis and Characterization

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea and related derivatives are often synthesized and characterized using various techniques. For instance, a series of substituted benzoylthiourea derivatives were synthesized and characterized using FT-IR, UV–Vis, 1H and 13C NMR spectroscopic techniques. These compounds exhibited a trans-cis configuration and their molecular structures were confirmed through X-ray chemical crystallographic studies (Abosadiya, Anouar & Yamin, 2019).

Crystal Structure Analysis

Detailed studies on the crystal structure and properties of thiourea derivatives, such as N-(2-ethoxyphenyl)-N′-(4-ethoxybenzoyl)-thiourea, have been conducted to understand their crystal systems, space groups, and molecular configurations (Hu, Xu, Wang & Wei, 2008).

Molecular Docking and DNA Binding

1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, a compound closely related to 1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea, was synthesized and analyzed for its molecular docking with B-DNA, revealing significant binding energy. This study also included DNA binding constant analysis through UV–visible spectrophotometry, showing the potential for DNA interaction and cytotoxic nature against specific cell lines (Mushtaque, Jahan, Ali, Khan, Khan, Sahay & Kesarwani, 2016).

Antioxidant Activity and Molecular Docking

Thiourea derivatives based on 4-methoxybenzoyl chloride were synthesized and characterized for their antioxidant activity. Among these derivatives, one showed significant antioxidant activity compared to others. Additionally, molecular docking was performed to assess the inhibition activity against specific proteins, highlighting the role of these compounds in potential therapeutic applications (Oleiwi, Al-Jeilawi & Dayl, 2023).

Mechanism of Action

The mechanism of action of a specific thiourea derivative would depend on its structure and the context in which it is used. For example, some thioureas have been found to inhibit certain enzymes, while others have been used as building blocks in the synthesis of more complex organic molecules .

Future Directions

The future directions for research on “1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea” would depend on its specific properties and potential applications. Thioureas are a versatile class of compounds that are used in a wide range of fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-21-16-10-6-14(7-11-16)19-17(22)18-12-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCXGKXLWWTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-methoxybenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.